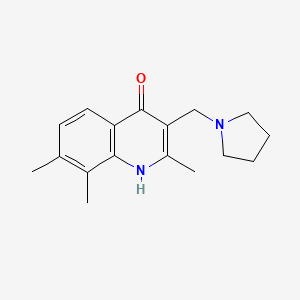

2,7,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related quinolinol derivatives involves innovative approaches, including environmentally benign methods. For instance, a one-pot, multicomponent tandem synthesis can yield structurally diverse polycyclic hybrids via a solid state melt reaction. This method emphasizes sustainability by employing environmentally friendly processes, demonstrating the innovative pathways to synthesize complex molecules like quinolinol derivatives (Mani et al., 2023).

Molecular Structure Analysis

The molecular structure of quinolinol derivatives is typically elucidated through sophisticated spectroscopic techniques and X-ray diffraction (XRD) analysis. These studies reveal the formation of new rings, bonds, and stereocenters with precise diastereomeric control, underlying the complex architecture of these molecules (Mani et al., 2023).

Chemical Reactions and Properties

Quinolinol derivatives engage in a variety of chemical reactions, demonstrating their versatile chemical properties. For example, cascade nitration/cyclization reactions can construct the pyrrolo[4,3,2-de]quinolinone scaffold, showcasing the compounds' capability to undergo complex transformations with excellent functional group tolerance (Liu et al., 2014). This versatility is crucial for their potential applications in various chemical and pharmaceutical fields.

Physical Properties Analysis

The physical properties of quinolinol derivatives, such as solubility and crystallinity, are critical for their application and synthesis. These properties are often influenced by the molecular structure, with specific substitutions on the quinoline ring affecting solubility and other physical characteristics crucial for their practical use in synthesis and formulation.

Chemical Properties Analysis

The chemical properties of quinolinol derivatives, including reactivity, stability, and interaction with biological targets, are shaped by their unique molecular frameworks. These compounds can exhibit potent biological activity due to their interaction with key enzymes or receptors, highlighting their importance in medicinal chemistry and pharmaceutical research. Their broad-spectrum antibacterial activity, for instance, showcases the potential of quinolinol derivatives in developing new therapeutic agents (Rosen et al., 1988).

properties

IUPAC Name |

2,7,8-trimethyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-11-6-7-14-16(12(11)2)18-13(3)15(17(14)20)10-19-8-4-5-9-19/h6-7H,4-5,8-10H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIBNEMXTPEKAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=C(N2)C)CN3CCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7,8-Trimethyl-3-(pyrrolidin-1-ylmethyl)quinolin-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5513545.png)

![3-chloro-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5513558.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}acetamide](/img/structure/B5513565.png)

![4-(1-ethyl-1H-imidazol-2-yl)-1-{[3-(3-methylphenyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5513573.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis(3-methyl-1H-1,2,4-triazole)](/img/structure/B5513605.png)

![isopropyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5513616.png)

![1-(cis-4-aminocyclohexyl)-N-[2-(5-methyl-2-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5513622.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5513634.png)

![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5513637.png)

![1-(2-methyl-5-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5513645.png)

![3-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513658.png)